RK-682, Streptomyces sp.
Overview
Description
TAN 1364B is a tetronic acid analogue isolated from Streptomyces species. It is known for its ability to inhibit protein tyrosine phosphatases, phospholipase A2, heparinase, and HIV-1 protease . The compound has a molecular formula of C21H36O5 and a molecular weight of 368.5 .
Mechanism of Action
Target of Action
RK-682, a compound produced by Streptomyces sp., primarily targets protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling processes, including cell growth and differentiation .
Mode of Action
RK-682 interacts with its targets, the PTPs, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes that are regulated by protein tyrosine phosphorylation .
Biochemical Pathways
The biochemical pathways affected by RK-682 involve the signaling processes regulated by protein tyrosine phosphorylation . By inhibiting PTPs, RK-682 can alter these pathways, potentially leading to changes in cell growth and differentiation . Additionally, RK-682 has been found to inhibit other enzymes such as phospholipase A2, heparinase, and HIV-1 protease .
Pharmacokinetics
It’s known that rk-682 is a potent inhibitor of ptps, suggesting that it can effectively interact with its targets within the cell .
Result of Action
The molecular and cellular effects of RK-682’s action primarily involve changes in the signaling processes regulated by protein tyrosine phosphorylation . By inhibiting PTPs, RK-682 can disrupt these processes, potentially leading to altered cell growth and differentiation . Moreover, RK-682’s ability to inhibit other enzymes like phospholipase A2, heparinase, and HIV-1 protease suggests that it may have additional cellular effects .
Biochemical Analysis
Biochemical Properties
RK-682 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases such as LMW-PTP, CDC25B, and PTP1B . These enzymes are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction. RK-682 interacts with these enzymes by binding to their active sites, thereby preventing the dephosphorylation of tyrosine residues on target proteins . This inhibition leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cell function.
Cellular Effects
RK-682 has been shown to influence various cellular processes, including cell cycle progression and apoptosis . By inhibiting protein tyrosine phosphatases, RK-682 can block the G1/S transition of the cell cycle, leading to cell cycle arrest . Additionally, RK-682 has been reported to enhance levels of phosphotyrosine in cells, which can impact cell signaling pathways and gene expression . These effects on cellular signaling and gene expression can ultimately influence cellular metabolism and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of RK-682 involves its binding to the active sites of protein tyrosine phosphatases, thereby inhibiting their activity . This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, leading to an accumulation of phosphorylated proteins . The binding interactions between RK-682 and protein tyrosine phosphatases are critical for its inhibitory effects. Additionally, RK-682 can form aggregates in solution, which may further influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RK-682 can change over time due to its stability and degradation. RK-682 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that RK-682 can maintain its inhibitory effects on protein tyrosine phosphatases over extended periods, leading to sustained changes in cellular signaling and function . The degradation of RK-682 over time can impact its efficacy and the observed cellular effects.
Dosage Effects in Animal Models
The effects of RK-682 in animal models can vary with different dosages. At lower doses, RK-682 can effectively inhibit protein tyrosine phosphatases without causing significant toxicity . At higher doses, RK-682 may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the inhibitory effects of RK-682 become more pronounced at specific dosage levels .
Metabolic Pathways
RK-682 is involved in metabolic pathways related to protein tyrosine phosphorylation and dephosphorylation . By inhibiting protein tyrosine phosphatases, RK-682 can alter the balance of phosphorylated and dephosphorylated proteins, impacting various metabolic processes . The interaction of RK-682 with enzymes such as LMW-PTP, CDC25B, and PTP1B can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, RK-682 is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of RK-682, influencing its activity and function . The distribution of RK-682 within cells can also impact its inhibitory effects on protein tyrosine phosphatases and other target proteins .
Subcellular Localization
The subcellular localization of RK-682 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . RK-682 can localize to areas where protein tyrosine phosphatases are active, allowing it to effectively inhibit their activity . The localization of RK-682 within cells can also impact its interactions with other biomolecules and its overall efficacy as an inhibitor .
Preparation Methods
TAN 1364B is synthesized through a series of chemical reactions involving tetronic acid derivatives. The synthetic route typically involves the acylation of tetronic acid with hexadecanoyl chloride under basic conditions to yield 3-hexadecanoyl-5-hydroxymethyltetronic acid . The compound can also be isolated from Streptomyces species through fermentation processes . Industrial production methods involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
TAN 1364B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in TAN 1364B can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the hexadecanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions include oxidized or reduced derivatives of TAN 1364B.
Scientific Research Applications
TAN 1364B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of tetronic acid derivatives.
Biology: TAN 1364B is used to study the inhibition of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to phosphatase dysregulation, such as cancer and diabetes.
Comparison with Similar Compounds
TAN 1364B is similar to other tetronic acid derivatives, such as RK-682 and CI 010. it is unique in its ability to inhibit a broader range of enzymes, including phospholipase A2 and HIV-1 protease. This broad-spectrum inhibitory activity makes TAN 1364B a valuable compound for research and therapeutic applications.
Similar Compounds
- RK-682
- CI 010
- 3-hexadecanoyl-5-hydroxymethyltetronic acid
Properties
IUPAC Name |
4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSLHQKWLYYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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